2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806537
InChI: InChI=1S/C22H20N4O2S2/c1-28-18-9-5-8-16(12-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,24,26,27)
SMILES:
Molecular Formula: C22H20N4O2S2
Molecular Weight: 436.6 g/mol

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC14806537

Molecular Formula: C22H20N4O2S2

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C22H20N4O2S2
Molecular Weight 436.6 g/mol
IUPAC Name 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C22H20N4O2S2/c1-28-18-9-5-8-16(12-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,24,26,27)
Standard InChI Key FODAGZOHSPJHCL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4

Introduction

The compound "2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide" is a complex organic molecule that incorporates several heterocyclic rings, including thiazole and thiadiazole, along with phenyl and methoxyphenyl groups. This structure suggests potential applications in pharmaceuticals or materials science due to its diverse functional groups.

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole and thiadiazole rings, followed by their coupling with the acetamide group. Common methods might involve condensation reactions or cross-coupling reactions.

Synthetic Steps:

  • Formation of Thiazole Ring: This could involve the reaction of a suitable aldehyde with a thioamide.

  • Formation of Thiadiazole Ring: Typically involves the reaction of a hydrazine derivative with a suitable carbonyl compound.

  • Coupling and Final Assembly: Involves linking the thiazole and thiadiazole rings with the acetamide group.

Potential Applications

Given its complex structure, this compound could have potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its diverse functional groups that could interact with biological targets.

  • Materials Science: In the development of new materials with specific optical or electrical properties.

Research Findings

While specific research findings on this exact compound might be limited, similar compounds have shown promise in various fields. For instance, thiazole and thiadiazole derivatives are known for their antimicrobial and anticancer activities.

Table 1: Biological Activities of Similar Compounds

Compound TypeBiological Activity
Thiazole DerivativesAntimicrobial, Anticancer
Thiadiazole DerivativesAntiviral, Anti-inflammatory

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